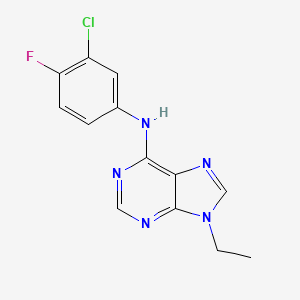![molecular formula C18H20ClN3O2 B15118117 Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B15118117.png)
Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine structure.
Pyridaben: A herbicide with a pyridazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C18H20ClN3O2 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
ethyl 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20ClN3O2/c1-2-24-18(23)14-9-11-22(12-10-14)17-8-7-16(20-21-17)13-3-5-15(19)6-4-13/h3-8,14H,2,9-12H2,1H3 |
InChI 键 |
QUHLAFYRQMKRQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[8-(2-Methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118056.png)
![2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118063.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118064.png)
![2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B15118073.png)

![2-benzyl-5-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15118079.png)
![6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15118094.png)
![2-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118101.png)
![2-Methyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15118110.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B15118118.png)
![4-(Methylamino)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15118124.png)
![methyl 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoate](/img/structure/B15118131.png)
![1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15118138.png)
